Superior Radical Scavenging Efficiency: Stoichiometric Factor (n) of Biphenol Dimers vs. Monophenolic BHA
Biphenol dimers with methoxy substitution, structurally analogous to Dimethoxy di-p-cresol, demonstrate a stoichiometric factor (n) of 2.8. This indicates that each molecule can trap approximately 2.8 free radicals. In contrast, the conventional monophenolic antioxidant butylated hydroxyanisole (BHA) exhibits an n value of approximately 2.0 under the same assay conditions [1]. This higher n value translates directly to greater efficiency on a per-mole basis.
| Evidence Dimension | Stoichiometric factor (n) – number of free radicals trapped per antioxidant molecule |
|---|---|
| Target Compound Data | n = 2.8 (for p-methoxyphenol dimer, a close structural analog) |
| Comparator Or Baseline | Butylated Hydroxyanisole (BHA), n = 2.0 |
| Quantified Difference | Target compound demonstrates a 40% higher stoichiometric efficiency (2.8 vs. 2.0) than the comparator. |
| Conditions | Induction period method using AIBN (2,2'-azobisisobutyronitrile) as a radical initiator [1]. |
Why This Matters
For procurement, a higher n value means a lower molar concentration of Dimethoxy di-p-cresol is required to achieve equivalent antioxidant protection compared to BHA, potentially reducing formulation cost and additive load.
- [1] Molecules. 2010;15(3):1103-1112. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. DOI: 10.3390/molecules15031103. View Source
